

# 3'-Chloro-3'-deoxythymidine CAS number and properties

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## Compound of Interest

Compound Name: 3'-Chloro-3'-deoxythymidine

CAS No.: 25526-94-7

Cat. No.: B032256

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## Technical Whitepaper: 3'-Chloro-3'-deoxythymidine

Executive Summary **3'-Chloro-3'-deoxythymidine** (CAS: 25526-94-7), often designated as Zidovudine Impurity B, is a nucleoside analogue of significant importance in the quality control and development of antiretroviral therapies.[1] Structurally derived from thymidine by the substitution of the 3'-hydroxyl group with a chlorine atom, this compound serves as a critical reference standard for defining the purity profile of Zidovudine (AZT).[1] Unlike its azido-counterpart (AZT), the chloro-derivative exhibits distinct physicochemical properties and reactivity profiles, necessitating precise analytical characterization.[1] This guide details its chemical identity, validated synthesis pathways, mechanistic interactions, and handling protocols for research and pharmaceutical applications.[1][2]

## Chemical Identity & Physicochemical Properties

**3'-Chloro-3'-deoxythymidine** is characterized by the retention of the erythro configuration at the C3' position, distinguishing it from threo isomers that may arise during non-stereoselective synthesis.[1]

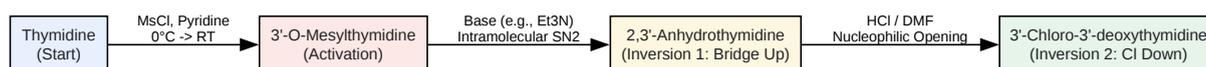
Table 1: Physicochemical Characterization

Property	Data
Chemical Name	3'-Chloro-3'-deoxythymidine
IUPAC Name	1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
CAS Number	25526-94-7
Synonyms	Zidovudine Impurity B; 3'-Cl-ddT; 3'-Chloro-2',3'-dideoxythymidine
Molecular Formula	C <sub>10</sub> H <sub>13</sub> ClN <sub>2</sub> O <sub>4</sub>
Molecular Weight	260.67 g/mol
Appearance	White to off-white crystalline powder
Melting Point	185–188 °C (Decomposes)
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa	~9.6 (Pyrimidine N3-H)

## Synthesis & Manufacturing

The synthesis of **3'-Chloro-3'-deoxythymidine** requires strict stereochemical control to ensure the chlorine atom adopts the erythro (down/alpha) orientation, matching the original thymidine configuration.<sup>[1]</sup> Direct nucleophilic substitution on thymidine typically results in inversion (forming the xylo isomer); therefore, a double-inversion strategy via a 2,3'-anhydro intermediate is the industry standard.<sup>[1]</sup>

## Synthetic Pathway Diagram



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Caption: Stereoselective synthesis via the 2,3'-anhydrothymidine intermediate ensures retention of the erythro configuration.

## Detailed Protocol: The Anhydro Route

### Phase 1: Activation & Anhydro Formation<sup>[1]</sup>

- Mesylation: Dissolve Thymidine (1.0 eq) in anhydrous pyridine at 0°C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 4 hours, allowing the temperature to rise to 20°C.
- Cyclization: Add triethylamine (2.0 eq) directly to the reaction mixture or treat the isolated mesylate with weak base.<sup>[1]</sup> Heat to reflux (or 80°C) for 2-4 hours. The 2-carbonyl oxygen attacks the C3' position, displacing the mesylate and forming the 2,3'-anhydrothymidine bridge (bridge orientation: beta/up).<sup>[1]</sup>
- Purification: Concentrate in vacuo. Crystallize from ethanol/water to yield 2,3'-anhydrothymidine.<sup>[1]</sup>

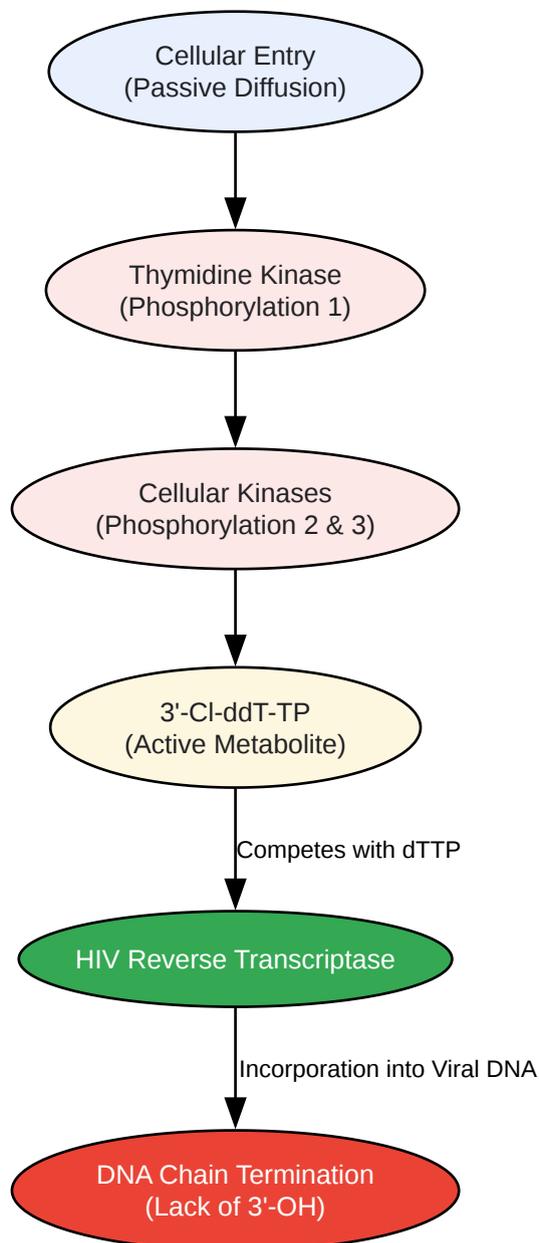
### Phase 2: Nucleophilic Ring Opening

- Chlorination: Dissolve 2,3'-anhydrothymidine in anhydrous DMF.
- Reagent Addition: Add dry HCl (gas or dioxane solution) or LiCl with a catalytic acid source.<sup>[1]</sup> Heat to 100°C for 3-6 hours.
- Mechanism: The chloride ion attacks the C3' position from the alpha (down) face, breaking the C3'-O bond of the anhydro ring.<sup>[1]</sup> This second inversion restores the original erythro configuration.<sup>[1]</sup>
- Isolation: Neutralize with NaHCO<sub>3</sub>, evaporate solvent, and purify via silica gel column chromatography (Eluent: CHCl<sub>3</sub>/MeOH 95:5).

## Mechanism of Action & Biological Activity<sup>[1]</sup>

While primarily used as an impurity standard, **3'-Chloro-3'-deoxythymidine** possesses biological activity similar to other Nucleoside Reverse Transcriptase Inhibitors (NRTIs).<sup>[1]</sup>

## Mechanism Diagram



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Caption: The activation pathway of **3'-Chloro-3'-deoxythymidine** mimicking the natural substrate to induce chain termination.

Biological Context:

- Chain Termination: Like AZT, the 3'-chloro group prevents the formation of the 5'–3' phosphodiester bond required for DNA elongation.[1]
- Toxicity: The chlorine substitution alters the lipophilicity and intracellular half-life compared to the azide group of AZT.[1] It is generally considered less potent against HIV-1 but is monitored strictly due to potential mitochondrial toxicity mechanisms common to halogenated nucleosides.[1]

## Analytical Characterization

For drug development and purity profiling, self-validating analytical methods are required.[1]

### High-Performance Liquid Chromatography (HPLC)

- Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5  $\mu$ m).[1]
- Mobile Phase: Gradient of Phosphate Buffer (pH 2.5) [A] and Acetonitrile [B].[1]
- Detection: UV at 265 nm (Lambda max for thymine base).[1]
- Retention Time: **3'-Chloro-3'-deoxythymidine** typically elutes after Thymidine but before Zidovudine (AZT) due to the polarity difference (OH > Cl > N3).[1]

### Nuclear Magnetic Resonance (NMR) Expectations

- $^1\text{H}$  NMR (DMSO- $d_6$ , 300 MHz):
  - $\delta$  11.3 (s, 1H): NH (Imide).[1]
  - $\delta$  7.6 (s, 1H): H-6 (Base).[1]
  - $\delta$  6.2 (t, 1H): H-1' (Anomeric proton).[1]
  - $\delta$  4.6 (m, 1H): H-3' (Deshielded by Cl, distinct from H-3' of AZT).[1]
  - $\delta$  4.0-4.2 (m, 1H): H-4'.
  - $\delta$  3.6-3.8 (m, 2H): H-5', H-5''.

- $\delta$  2.2-2.4 (m, 2H): H-2', H-2".[1]
- $\delta$  1.8 (s, 3H): 5-CH<sub>3</sub>. [1]

## Safety & Handling

GHS Classification:

- Signal Word: Warning.
- Hazard Statements:
  - H302: Harmful if swallowed.[1]
  - H373: May cause damage to organs (Bone marrow, Liver) through prolonged or repeated exposure.[1]
- Precautionary Measures: Handle in a fume hood with nitrile gloves.[1] Avoid aerosol generation.[1]

Storage:

- Store at -20°C.
- Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or degradation.[1]

## References

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